Tetradecylphosphocholine

Descripción general

Descripción

Tetradecilfosfocolina es un surfactante zwitteriónico comúnmente utilizado en la solubilización, estabilización y purificación de proteínas de membrana. Pertenece a la clase de fosfocolinas, que son conocidas por su capacidad de imitar las propiedades de las bicapas lipídicas, lo que las convierte en valiosas en diversos estudios bioquímicos y biofísicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tetradecilfosfocolina se puede sintetizar a través de una serie de reacciones químicas que involucran la alquilación de la fosfocolina con haluros de tetradecilo. La reacción generalmente requiere una base como el hidróxido de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleofílica. El proceso implica calentar los reactivos en condiciones de reflujo para garantizar una conversión completa .

Métodos de Producción Industrial: En entornos industriales, la tetradecilfosfocolina se produce utilizando reactores a gran escala donde los reactivos se mezclan y se calientan en condiciones controladas. El producto luego se purifica mediante cristalización o cromatografía para lograr altos niveles de pureza adecuados para la investigación científica .

Análisis De Reacciones Químicas

Tipos de Reacciones: La tetradecilfosfocolina experimenta principalmente reacciones de sustitución debido a la presencia del grupo fosfocolina. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Generalmente involucran haluros de alquilo y una base como el hidróxido de sodio.

Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de Reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con haluros de alquilo producen derivados de fosfocolina alquilados, mientras que las reacciones de oxidación pueden producir óxidos de fosfocolina .

Aplicaciones Científicas De Investigación

La tetradecilfosfocolina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La tetradecilfosfocolina ejerce sus efectos al interactuar con las bicapas lipídicas de las membranas celulares. Se integra en la membrana, interrumpiendo la estructura lipídica y aumentando la fluidez de la membrana. Esta acción facilita la solubilización de las proteínas de membrana, haciéndolas accesibles para su posterior estudio. El compuesto se dirige a las proteínas y vías de la membrana involucradas en la señalización y el transporte celular .

Compuestos Similares:

Dodecilfosfocolina: Otra fosfocolina con una cadena alquílica más corta, utilizada para aplicaciones similares pero con diferentes propiedades de solubilización.

Hexadecilfosfocolina: Una fosfocolina con una cadena alquílica más larga, que ofrece diferentes características de estabilidad y solubilización.

Unicidad: La tetradecilfosfocolina es única debido a su longitud de cadena óptima, que proporciona un equilibrio entre la eficiencia de solubilización y la estabilidad de la membrana. Esto la hace particularmente eficaz para la solubilización y estabilización de una amplia gama de proteínas de membrana .

Comparación Con Compuestos Similares

Dodecylphosphocholine: Another phosphocholine with a shorter alkyl chain, used for similar applications but with different solubilization properties.

Hexadecylphosphocholine: A phosphocholine with a longer alkyl chain, offering different stability and solubilization characteristics.

Uniqueness: Tetradecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and membrane stability. This makes it particularly effective for the solubilization and stabilization of a wide range of membrane proteins .

Actividad Biológica

Tetradecylphosphocholine (TPC), also known as Fos-choline-14, is a synthetic zwitterionic phospholipid analog primarily used in research as a detergent for membrane protein solubilization. Its biological activity has been extensively studied, revealing various effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

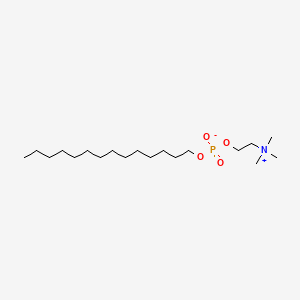

Chemical Structure and Properties

TPC is characterized by a long hydrophobic tetradecyl chain and a phosphocholine head group, which imparts unique amphiphilic properties. This structure allows TPC to interact with biological membranes, making it an effective tool for studying membrane proteins.

1. Membrane Protein Solubilization

TPC is widely utilized in biochemistry for the solubilization of membrane proteins. Its effectiveness as a detergent stems from its ability to disrupt lipid bilayers while maintaining protein functionality. Research indicates that TPC can stabilize proteins in solution, facilitating structural and functional studies of membrane proteins .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TPC. It has shown efficacy against various bacterial strains, likely due to its ability to disrupt microbial membranes. For instance, TPC demonstrated bactericidal activity comparable to other alkyl phosphocholines, suggesting its potential use in developing antimicrobial agents .

3. Inhibition of Phosphatidylcholine Biosynthesis

Research has indicated that TPC can inhibit phosphatidylcholine biosynthesis, which is crucial for maintaining cell membrane integrity. This inhibition may have implications for cancer therapy, as altered lipid metabolism is often associated with tumorigenesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TPC against Staphylococcus aureus. Results showed that TPC effectively inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as an antimicrobial agent in clinical settings .

Case Study 2: Membrane Protein Research

In a study focusing on mitochondrial carriers, TPC was used to solubilize the mitochondrial ATP-binding cassette transporter Mdl1. The research revealed that TPC not only preserved the functional state of Mdl1 but also allowed for detailed structural analysis through NMR spectroscopy .

Research Findings

Propiedades

IUPAC Name |

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228358 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77733-28-9 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.